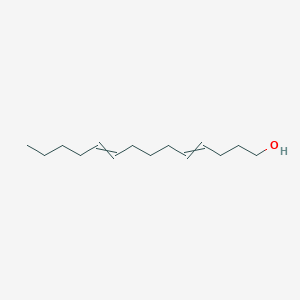

Tetradeca-4,9-dien-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

108609-20-7 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

tetradeca-4,9-dien-1-ol |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,10-11,15H,2-4,7-9,12-14H2,1H3 |

InChI Key |

RTVRBZVCOFYNLX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCCC=CCCCO |

Origin of Product |

United States |

Stereochemical Considerations and Isomeric Diversity of Tetradeca 4,9 Dien 1 Ol

Structural Isomers of Dienyl Alcohols and their Acetate (B1210297) Derivatives (e.g., (9Z,12E)-Tetradeca-9,12-dien-1-ol)

Structural isomers are molecules that share the same molecular formula but have a different arrangement and connectivity of atoms. libretexts.orgkhanacademy.org In the context of dienyl alcohols, this isomerism primarily arises from the different possible positions of the two double bonds along the carbon chain. For a C14 alcohol with two double bonds, numerous positional isomers exist. For instance, Tetradeca-4,9-dien-1-ol and Tetradeca-9,12-dien-1-ol are structural isomers. nih.govnih.gov

These dienols can be converted into their corresponding acetate esters. These derivatives are also of significant interest, particularly in the field of chemical ecology, as many insect pheromones are composed of specific blends of dienyl acetates. nih.gov For example, (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate is a well-known pheromone component. jaydevchemicals.comchemspider.com The structural difference between the alcohol and its acetate derivative lies in the functional group at the first carbon position (-OH vs. -OCOCH₃).

The following table outlines the properties of representative structural isomers in the tetradecadienyl family.

| Compound Name | Molecular Formula (Alcohol) | Molecular Formula (Acetate) | Double Bond Positions |

| This compound | C₁₄H₂₆O nih.gov | C₁₆H₂₈O₂ | 4, 9 nih.gov |

| Tetradeca-9,12-dien-1-ol | C₁₄H₂₆O nih.govnih.gov | C₁₆H₂₈O₂ | 9, 12 nih.govnih.gov |

Importance of Double Bond Configuration (E/Z Isomerism)

Beyond structural isomerism, the geometry at each carbon-carbon double bond introduces another layer of complexity known as E/Z isomerism, a form of stereoisomerism. docbrown.info This arises because rotation around a C=C double bond is restricted. khanacademy.org The prefixes E (from the German entgegen, meaning opposite) and Z (from zusammen, meaning together) are used to describe the configuration of substituents around the double bond based on Cahn-Ingold-Prelog priority rules. youtube.com

The specific E/Z configuration of each of the two double bonds is critical, especially in biological systems. Pheromonal communication, for instance, is highly dependent on the precise stereochemistry of the signaling molecules. nih.govresearchgate.net A subtle change from a Z to an E configuration, or vice versa, at one of the double bonds can drastically alter the biological activity of the compound, rendering it inactive or even inhibitory. nih.gov

For a tetradecadienol, there are four possible geometric isomers for each structural isomer: (E,E), (E,Z), (Z,E), and (Z,Z). Each of these diastereomers has a unique three-dimensional shape. This diversity is a key reason for the specificity observed in pheromone communication channels; male moths, for example, can often discriminate between different acetate isomers with great precision. nih.gov

The table below lists the known geometric isomers for Tetradeca-9,12-dien-1-ol.

| Isomer Name | Abbreviation | CAS Number | Molecular Formula |

| (9E,12E)-tetradeca-9,12-dien-1-ol | (E,E) | 51937-00-9 | C₁₄H₂₆O nih.gov |

| (9E,12Z)-tetradeca-9,12-dien-1-ol | (E,Z) | 54910-47-5 | C₁₄H₂₆O nih.gov |

| (9Z,12E)-tetradeca-9,12-dien-1-ol acetate | (Z,E) | 31654-77-0 | C₁₆H₂₈O₂ |

Analysis of Isomeric Mixtures in Tetradecadienyl Systems

Given the existence of multiple structural and geometric isomers, the analysis of tetradecadienyl systems often involves complex mixtures. The unambiguous identification and quantification of each isomer in a mixture is a significant analytical challenge. nih.gov Various analytical techniques are employed to resolve and characterize these isomeric blends.

Gas chromatography (GC) is a powerful tool for separating volatile compounds. Isomers of tetradecadienols and their acetates can often be separated based on differences in their boiling points and interactions with the stationary phase of the GC column. researchgate.net The retention time of each isomer can be compared with that of synthetic standards for identification. Kovats retention indices are also used to compare the chromatographic behavior of these compounds on different columns. researchgate.net

Mass spectrometry (MS), often coupled with GC (GC-MS), is used to determine the molecular weight and fragmentation patterns of the eluted compounds, which aids in confirming their chemical structure. researchgate.net While mass spectra of isomers are often very similar, subtle differences can sometimes be used for identification.

For a more detailed structural elucidation, especially for determining the E/Z configuration of the double bonds, Nuclear Magnetic Resonance (¹H NMR) spectroscopy is invaluable. sdu.dk The coupling constants and chemical shifts of the protons attached to the double-bond carbons can provide definitive information about the geometry. Computational methods, such as Density Functional Theory (DFT), can also be used to predict and compare the spectral properties of different isomers to aid in their identification. chemrxiv.org More advanced techniques like molecular rotational resonance (MRR) spectroscopy are emerging as powerful tools for analyzing the individual components of crude reaction mixtures without prior separation, offering unambiguous structure determination for each isomer present. nih.gov

Advanced Synthetic Methodologies for Tetradeca 4,9 Dien 1 Ol and Its Analogues

Strategies for Diene Alcohol Construction

The assembly of the C14 backbone and the stereoselective installation of the two olefinic bonds at the C4 and C9 positions require a robust synthetic toolkit. The following sections detail several key strategies for constructing the core diene alcohol structure.

Wittig-Type Coupling Reactions in Stereoselective Synthesis

The Wittig reaction is a cornerstone of alkene synthesis, forming a carbon-carbon double bond from the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.org This methodology is highly valuable for constructing diene systems by strategically coupling two smaller fragments. For the synthesis of Tetradeca-4,9-dien-1-ol, a disconnection approach could involve the reaction of an appropriate C9-ylide with a C5-aldehyde, or vice versa, to form one of the double bonds.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Non-stabilized ylides (where the R group on the ylide is alkyl) typically react under lithium-salt-free conditions to produce Z-alkenes with high selectivity. wikipedia.org

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) generally yield E-alkenes.

The Schlosser modification of the Wittig reaction allows for the synthesis of E-alkenes from non-stabilized ylides by using excess phenyllithium (B1222949) at low temperatures to deprotonate the betaine (B1666868) intermediate, followed by protonation and elimination. wikipedia.org

This tunability allows for the controlled synthesis of specific isomers of this compound. For example, a non-stabilized ylide could be used to create a (4Z)-double bond, while a stabilized ylide could be employed to form a (4E)-double bond. The reaction generally shows good tolerance for various functional groups, including hydroxyl groups if they are appropriately protected. wikipedia.org

Table 1: Stereoselectivity in Wittig Reactions

| Ylide Type | Typical Conditions | Predominant Alkene Isomer |

| Non-stabilized (e.g., R=alkyl) | Salt-free (e.g., NaHMDS, KHMDS) | Z (cis) |

| Stabilized (e.g., R=CO₂R') | Aprotic solvent, room temp. | E (trans) |

| Schlosser Modification | Excess PhLi, low temperature | E (trans) |

Alkylation of Terminal Alkynes for Olefinic Precursors

A powerful strategy for building the carbon framework of molecules like this compound involves the sequential alkylation of terminal alkynes. Due to the sp-hybridization of the carbon atoms, the proton on a terminal alkyne is sufficiently acidic (pKa ≈ 25) to be removed by a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form a highly nucleophilic acetylide anion. chemistrysteps.comlibretexts.org

This acetylide anion can then react with a primary alkyl halide (e.g., 1-bromobutane) in an Sₙ2 reaction to form a new carbon-carbon bond, effectively extending the chain. libretexts.org This process can be performed sequentially to construct a C14 backbone containing two alkyne functionalities at the desired positions (4 and 9). For example, acetylene (B1199291) can be alkylated first with one electrophile and then, after another deprotonation, with a second electrophile. libretexts.org

The resulting dialkyne is a key intermediate from which the diene can be formed with precise stereochemistry using the reduction methodologies described in section 3.2. This approach offers a high degree of flexibility and control in constructing the molecular backbone before the double bonds are introduced. The primary limitation is that only primary alkyl halides are effective, as secondary and tertiary halides tend to undergo elimination reactions with the strongly basic acetylide anion. libretexts.org

Palladium- and Copper-Catalyzed Cross-Coupling Approaches (e.g., Sonogashira reaction)

Cross-coupling reactions catalyzed by transition metals, particularly palladium, are indispensable tools for forming carbon-carbon bonds. wikipedia.org The Sonogashira reaction, which couples a terminal alkyne with a vinyl or aryl halide, is particularly relevant for the synthesis of diene precursors. libretexts.orgwikipedia.org This reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. mdpi.com

In a synthetic route towards this compound, a Sonogashira coupling could be used to join a vinyl halide fragment with a terminal alkyne fragment, creating a conjugated enyne. This enyne can then be selectively reduced to the corresponding diene. The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and is highly efficient. wikipedia.orgresearchgate.net While the classic Sonogashira reaction is highly effective, copper-free variations have been developed to avoid the potential side reaction of alkyne homocoupling (dimerization). wikipedia.org

Table 2: Typical Components of a Sonogashira Coupling Reaction

| Component | Example(s) | Role |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle |

| Copper(I) Co-catalyst | CuI | Activates the alkyne |

| Base | Et₃N, piperidine, diisopropylamine | Neutralizes the HX byproduct, solvent |

| Substrates | Vinyl halide (e.g., vinyl iodide) and a terminal alkyne | Coupling partners |

Organometallic Reagent-Mediated Syntheses (e.g., Ti-catalyzed Homo-Cyclomagnesiation)

A highly stereoselective method for the synthesis of 1,5-diene structures involves the titanium-catalyzed cyclomagnesiation of 1,2-dienes (allenes). researchgate.net This reaction provides a direct route to (1Z,5Z)-dienes with exceptional stereochemical purity. A strategy developed by Dzhemilev and others utilizes a Cp₂TiCl₂ catalyst with a Grignard reagent (like EtMgBr) to mediate the intermolecular homo-cyclomagnesiation of two allene (B1206475) molecules. researchgate.netsciforum.net

This process forms a magnesacyclopentane intermediate, which upon hydrolysis or deuterolysis, yields a symmetrical (1Z,5Z)-diene. researchgate.net For the synthesis of a closely related structure, (5Z,9Z)-tetradeca-5,9-diene-1,14-diol, the reaction starts with the tetrahydropyran (B127337) (THP) ether of hepta-5,6-dien-1-ol. mdpi.com The Ti-catalyzed reaction with EtMgBr generates the corresponding magnesacyclopentane, which after hydrolysis and deprotection, yields the target diol with the desired (Z,Z) configuration. mdpi.com This methodology is also adaptable to cross-cyclomagnesiation, allowing for the synthesis of unsymmetrical dienes by using two different allene substrates. sciforum.net

Olefin Metathesis Approaches

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes like Grubbs' catalysts. wikipedia.org For the synthesis of acyclic dienes, cross-metathesis (CM) is the most relevant variant. sigmaaldrich.com

Cross-metathesis involves the reaction between two different olefins to create new olefin products. utc.edu In a synthesis of this compound, a CM reaction could be envisioned between two smaller, functionalized alkenes to form either the C4 or C9 double bond. For instance, 1-hexene (B165129) could be reacted with dec-5-en-1-ol (B12447635) under metathesis conditions to construct the C14 backbone and one of the double bonds simultaneously.

The success and stereoselectivity of cross-metathesis depend heavily on the catalyst choice and reaction conditions. Modern ruthenium catalysts, such as the Hoveyda-Grubbs catalysts, offer high activity, excellent functional group tolerance (including alcohols and esters), and can provide control over the E/Z stereochemistry of the product. nih.gov

Reduction Methodologies for Stereocontrol

Once a C14 alkyne or dialkyne precursor has been synthesized (as described in sections 3.1.2 and 3.1.3), the stereochemistry of the final diene product is determined by the choice of reduction methodology. Different reagents and catalysts can selectively produce either Z (cis) or E (trans) alkenes from an alkyne. chemistrysteps.com

Synthesis of Z (cis)-Alkenes: The partial hydrogenation of an alkyne to a Z-alkene is achieved through syn-addition of hydrogen. This is accomplished using a "poisoned" or deactivated catalyst that is active enough to reduce an alkyne but not an alkene, thus preventing over-reduction to the alkane. thieme-connect.de The most common catalyst for this transformation is Lindlar's catalyst , which consists of palladium supported on calcium carbonate and treated with lead acetate (B1210297) and quinoline. chemistrysteps.comlibretexts.org Other catalysts like P-2 nickel boride also yield Z-alkenes. chemistrysteps.com Recently, electrochemical methods using a palladium catalyst have been shown to be highly efficient and stereoselective for producing Z-alkenes. rsc.orgrsc.org

Synthesis of E (trans)-Alkenes: The reduction of an alkyne to an E-alkene requires an anti-addition of hydrogen atoms. This is achieved through a dissolving metal reduction, most commonly using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (-78 °C). chemistrysteps.comlibretexts.org The reaction proceeds through a radical anion intermediate. The stereochemical preference for the trans product arises from the greater stability of the intermediate vinyl radical in the trans configuration, which minimizes steric repulsion before the final protonation step. chemistrysteps.com

Table 3: Comparison of Stereoselective Alkyne Reduction Methods

| Method | Reagents/Catalyst | Stereochemical Outcome | Mechanism |

| Catalytic Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Z (cis)-Alkene | syn-addition |

| Dissolving Metal Reduction | Na or Li in liquid NH₃ | E (trans)-Alkene | Radical anion, anti-addition |

Stereoselective Reduction of Alkynes to Alkenes (e.g., Lindlar Reduction, Metal-Ammonia Reductions)

The primary strategy for installing double bonds with specific stereochemistry (either Z (cis) or E (trans)) involves the partial reduction of an alkyne precursor. The choice of reducing agent is paramount in determining the geometry of the resulting alkene.

Lindlar Reduction for Z (cis)-Alkenes: The catalytic hydrogenation of an alkyne using a "poisoned" catalyst, known as the Lindlar catalyst, is the most common method for synthesizing Z-alkenes. nih.govmasterorganicchemistry.com The catalyst consists of palladium deposited on calcium carbonate (CaCO₃) and treated with a catalytic poison, such as lead acetate and quinoline. libretexts.orgthieme-connect.de This deactivation prevents the powerful palladium catalyst from further reducing the newly formed alkene to an alkane. masterorganicchemistry.comlibretexts.org The reaction mechanism involves the syn-addition of two hydrogen atoms across the alkyne triple bond as it adsorbs onto the surface of the metal catalyst, resulting exclusively in the cis configuration. almerja.comyoutube.com

For a precursor molecule like tetradeca-4,9-diyn-1-ol, applying the Lindlar reduction would stereoselectively produce (4Z,9Z)-tetradeca-4,9-dien-1-ol. The reaction is highly selective for alkynes, leaving other functional groups like alcohols and existing alkenes unaffected. masterorganicchemistry.comlibretexts.org

Metal-Ammonia Reductions for E (trans)-Alkenes: To generate E-alkenes, a dissolving metal reduction is employed, typically using an alkali metal like sodium (Na) or lithium (Li) in liquid ammonia (NH₃) at low temperatures (e.g., -33°C). dss.go.thmasterorganicchemistry.com This reaction proceeds through a radical anion intermediate. libretexts.orgyoutube.com The mechanism involves the transfer of a single electron from the sodium atom to the alkyne, forming a radical anion. libretexts.orglibretexts.org This intermediate is protonated by the ammonia solvent. A second electron transfer creates a vinyl anion, which is then protonated again. youtube.com The vinyl radical and vinyl anion intermediates adopt the more stable trans configuration to minimize steric repulsion, leading to the formation of the E-alkene. youtube.com This method provides high stereoselectivity for the trans product. masterorganicchemistry.com

| Method | Reagents | Stereochemical Outcome | Mechanism Highlights | Key Advantages |

|---|---|---|---|---|

| Lindlar Reduction | H₂, Pd/CaCO₃, Lead Acetate, Quinoline | Z (cis)-Alkenes | Catalytic hydrogenation with syn-addition of hydrogen on a poisoned catalyst surface. almerja.com | High selectivity for Z-isomers; does not reduce alkenes. masterorganicchemistry.com |

| Metal-Ammonia Reduction | Na or Li, liquid NH₃ | E (trans)-Alkenes | Stepwise addition of electrons and protons via a stable trans-radical anion intermediate. youtube.com | Excellent selectivity for E-isomers. masterorganicchemistry.com |

Selective Alcohol Reduction Strategies

While the primary focus is often on creating the dienol, strategies to selectively reduce the alcohol functionality without affecting the sensitive double bonds are relevant for creating corresponding diene analogues. This transformation, a deoxygenation, is challenging. Direct reduction of alcohols to alkanes often requires harsh conditions that can compromise the integrity of the double bonds.

A common approach involves converting the alcohol into a better leaving group, such as a tosylate or mesylate ester, followed by reductive cleavage with a hydride reagent like lithium aluminum hydride (LiAlH₄). However, care must be taken as these powerful hydrides can sometimes reduce alkynes or conjugated systems.

Alternative modern methods compatible with unsaturated systems include reductive deoxygenation reactions like the Barton-McCombie deoxygenation. This involves converting the alcohol to a thionoester (e.g., a xanthate), which is then treated with a radical initiator (like AIBN) and a radical chain carrier (such as tributyltin hydride or the less toxic tris(trimethylsilyl)silane). This radical-based mechanism is generally chemoselective and preserves the stereochemistry of nearby double bonds.

Conversion of Functional Groups in Tetradecadienyl Systems

Once the desired dienol backbone is synthesized, the terminal alcohol group serves as a handle for further functionalization, most commonly through esterification or oxidation.

Esterification of Tetradecadienols for Acetate Derivatives

Many biologically active long-chain dienols, particularly insect pheromones, are acetate esters, such as (9Z,12E)-tetradecadien-1-yl acetate. nist.gov The conversion of this compound to its acetate derivative is a crucial final step in many synthetic sequences. This is typically achieved through esterification.

Standard Fischer esterification using a carboxylic acid (acetic acid) and a strong acid catalyst (like sulfuric acid) can be effective, but the high temperatures and strong acid can risk isomerization or degradation of the double bonds. researchgate.net Milder, more selective methods are often preferred.

Common strategies include:

Acylation with Acetyl Chloride or Acetic Anhydride (B1165640): Reacting the alcohol with acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) is a highly efficient and common method. The base neutralizes the HCl or acetic acid byproduct, driving the reaction to completion under mild conditions.

Catalytic Esterification: Various metal salts can catalyze the esterification of long-chain alcohols. oup.com For instance, ferric chloride hexahydrate (FeCl₃·6H₂O) has been shown to be an effective catalyst for the esterification of long-chain fatty acids and alcohols, proceeding in high yields without causing isomerization of unsaturated chains. researchgate.netoup.com

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Acylation | Acetyl Chloride or Acetic Anhydride, Pyridine | Room temperature or gentle warming | High yield, mild conditions, fast reaction. |

| Fischer Esterification | Acetic Acid, H₂SO₄ (catalyst) | Reflux | Inexpensive reagents. researchgate.net |

| Metal Salt Catalysis | Acetic Acid, FeCl₃·6H₂O (catalyst) | Reflux in a non-polar solvent | High yield, reusable catalyst, no observed isomerization. oup.com |

Oxidation Reactions in Dienyl Alcohol Synthesis

The primary alcohol of this compound can be selectively oxidized to form either an aldehyde (tetradeca-4,9-dienal) or a carboxylic acid (tetradeca-4,9-dienoic acid). The choice of oxidant and reaction conditions is critical to achieve the desired product and prevent over-oxidation or unwanted reactions at the double bonds. wikipedia.org

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, mild and selective oxidizing agents are required, and the reaction must be performed in the absence of water to prevent the formation of a gem-diol hydrate, which would be further oxidized. wikipedia.org

Pyridinium Chlorochromate (PCC): A classic reagent that reliably oxidizes primary alcohols to aldehydes in an anhydrous solvent like dichloromethane (B109758) (DCM). researchgate.net

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes at room temperature with short reaction times. wikipedia.org

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is performed at very low temperatures (e.g., -78°C) and is highly effective for sensitive substrates.

Oxidation to Carboxylic Acids: For conversion to the corresponding carboxylic acid, stronger oxidizing agents are necessary.

Potassium Permanganate (KMnO₄): A powerful and efficient oxidant that converts primary alcohols directly to carboxylic acids. wikipedia.org The reaction is typically run under basic or neutral conditions, followed by acidic workup.

Jones Oxidation: This involves using chromium trioxide (CrO₃) in a mixture of aqueous sulfuric acid and acetone (B3395972) (Jones reagent). It is a strong oxidant that rapidly converts primary alcohols to carboxylic acids. wikipedia.org

| Target Product | Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Stops at the aldehyde; reagent is a suspected carcinogen. researchgate.net |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Very mild and selective for sensitive substrates. wikipedia.org | |

| Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, -78°C | Excellent for complex molecules; requires low temperatures. | |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Aqueous, Basic/Neutral | Powerful oxidant; can potentially cleave C=C bonds under harsh conditions. wikipedia.org |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temperature | Strongly acidic; rapid and high-yielding. wikipedia.org |

Comparative Analysis of Synthetic Routes for Stereoisomeric Purity and Yield

The synthesis of a specific stereoisomer of this compound is a multi-step process where the final purity and yield are dictated by the efficiency and selectivity of each reaction. The most critical factor is the stereocontrol during the alkyne reduction steps.

A general retrosynthetic approach starts with a di-alkyne precursor, tetradeca-4,9-diyn-1-ol. The desired stereochemistry of the final product dictates the sequence and type of reduction reactions applied.

Synthesis of (4Z,9Z)-Tetradeca-4,9-dien-1-ol: This isomer requires two cis double bonds. The most direct route is the simultaneous reduction of both triple bonds in the di-alkyne precursor using Lindlar catalyst and H₂. This one-pot reaction can provide high yields of the desired all-Z isomer, assuming complete conversion without over-reduction.

Synthesis of (4E,9E)-Tetradeca-4,9-dien-1-ol: For the all-E isomer, a dissolving metal reduction (Na/NH₃) is used on the di-alkyne precursor. This method is also highly stereoselective and can produce the target compound in good yield.

Synthesis of (4Z,9E)- or (4E,9Z)-Tetradeca-4,9-dien-1-ol: Synthesizing mixed-geometry isomers is more complex and requires a stepwise approach. One alkyne must be reduced selectively before the other. This often involves protecting one alkyne, reducing the other, deprotecting, and then performing the second, different reduction. A more elegant approach involves starting with a mono-alkyne and coupling it with another fragment that already contains the second alkyne or a pre-formed alkene of the desired geometry (e.g., via a Sonogashira or Cadiot-Chodkiewicz coupling), followed by the final alkyne reduction.

| Target Isomer | Key Alkyne Reduction Strategy | Stereoisomeric Purity | Potential Challenges |

|---|---|---|---|

| (4Z,9Z) | One-pot Lindlar hydrogenation of the corresponding di-yne. | High (>95% Z,Z) | Incomplete reaction or over-reduction to the alkane. |

| (4E,9E) | One-pot dissolving metal reduction (Na/NH₃) of the di-yne. | High (>95% E,E) | Handling of cryogenic liquid ammonia and reactive alkali metals. |

| (4Z,9E) | Stepwise synthesis: e.g., Lindlar reduction of one alkyne, followed by a separate dissolving metal reduction of the second alkyne. | Dependent on the selectivity of each step; generally high. | Longer synthetic route, requiring protection/deprotection or stepwise coupling, potentially lowering overall yield. |

Chemical Ecology and Interspecies Communication

Role of Tetradeca-4,9-dien-1-ol and its Derivatives as Pheromone Components in Insect Species

The chemical compound (9Z,12E)-9,12-tetradecadien-1-ol, an isomer of this compound, and its derivatives, particularly the acetate (B1210297) ester, are pivotal in the chemical communication systems of numerous insect species. These molecules function as sex pheromones, which are chemical signals released by an organism to attract a mate. The specificity of these signals is often determined by a unique blend of multiple compounds in precise ratios, ensuring that communication is species-specific. This specificity is crucial for reproductive success and is a cornerstone of the chemical ecology of these insects.

The composition of pheromone blends is highly species-specific and critical for effective mate attraction. Even small variations in the components or their ratios can lead to a loss of attraction. Below are examples of species that utilize this compound derivatives and other related compounds in their pheromone blends.

Plodia interpunctella (Indian Meal Moth): The female sex pheromone is a multi-component blend. The major component is (Z,E)-9,12-tetradecadienyl acetate. researchgate.netdiva-portal.org Other identified components include (Z,E)-9,12-tetradecadien-1-ol, (Z,E)-9,12-tetradecadienal, and (Z)-9-tetradecenyl acetate. researchgate.net Research has shown that a blend of these four compounds in a ratio of 100:22:12:9 respectively, is present in the female sex pheromone gland. researchgate.net For pest management purposes, lures with a 7:3 ratio of the acetate to the alcohol have demonstrated high trapping efficacy. diva-portal.org

Ephestia kuehniella (Mediterranean Flour Moth): This species shares its main sex pheromone component, (Z,E)-9,12-tetradecadienyl acetate (ZETA), with the Indian Meal Moth. iobc-wprs.orgsakura.ne.jp This shared chemistry highlights the importance of minor components or other sensory cues in ensuring species-specific mate recognition in environments where both species may be present. Pheromone-based mating disruption has been successfully implemented for this pest in commercial facilities. sakura.ne.jppherobank.com

Spodoptera litura (Tobacco Cutworm): The sex pheromone that attracts male S. litura is primarily a specific blend of two isomers of tetradecadienyl acetate: (Z,E)-9,11-tetradecadienyl acetate and (Z,E)-9,12-tetradecadienyl acetate. sfu.ca The optimal ratio for attractiveness has been identified as 9:1 or 10:1. sfu.caproquest.com Other minor components found in the pheromone blend include (Z)-9-tetradecenyl acetate and (E)-11-tetradecenyl acetate. researchgate.net

Euzophera pyriella : For this fruit pest, (Z,E)-9,12-Tetradecadien-1-ol is the major and most active component of the female sex pheromone. csalomontraps.com Another compound, (Z)-8-Dodecenyl acetate, has also been identified from gland extracts. csalomontraps.com However, field tests demonstrated that the alcohol component alone is a powerful attractant for males, and the addition of the acetate in various ratios did not significantly increase trap catches. csalomontraps.com In the related species Euzophera punicaella, the pheromone consists of (9Z,12E)-9,12-tetradecadien-1-ol and (9Z,12E)-9,12-tetradecadienyl acetate in a 4:1 ratio. pherobase.com

Cameraria ohridella (Horse-Chestnut Leafminer): The primary sex pheromone component for this invasive species is (8E,10Z)-tetradeca-8,10-dienal. nih.govpherobase.com While other compounds like (9E)-tetradecenal showed electrophysiological activity in lab tests, field experiments confirmed that the dienal alone is sufficient for effective monitoring and attraction of males. nih.govpherobase.com

Phyllonorycter species: This genus of leaf-mining moths uses a variety of C12 and C14 acetates and alcohols as pheromone components. Unlike the other species listed, this compound or its direct derivatives have not been identified as primary components in the studied species. For instance, the major pheromone component for Phyllonorycter blancardella is (10E)-dodecen-1-yl acetate. nih.govukmoths.org.uk Phyllonorycter heegerella uses a blend of (Z)-8-tetradecenyl acetate, tetradecyl acetate, and (Z)-8-tetradecenol. researchgate.net This demonstrates the chemical diversity of pheromones even within a single genus.

Pheromone Composition of Selected Insect Species

| Species | Major Pheromone Component(s) | Minor Pheromone Component(s) | Typical Ratio |

|---|---|---|---|

| Plodia interpunctella | (Z,E)-9,12-tetradecadienyl acetate | (Z,E)-9,12-tetradecadien-1-ol, (Z,E)-9,12-tetradecadienal, (Z)-9-tetradecenyl acetate | 100:22:12:9 researchgate.net |

| Ephestia kuehniella | (Z,E)-9,12-tetradecadienyl acetate | Not specified in sources | N/A |

| Spodoptera litura | (Z,E)-9,11-tetradecadienyl acetate, (Z,E)-9,12-tetradecadienyl acetate | (Z)-9-tetradecenyl acetate, (E)-11-tetradecenyl acetate | 9:1 or 10:1 (major components) sfu.caproquest.com |

| Euzophera pyriella | (Z,E)-9,12-Tetradecadien-1-ol | (Z)-8-Dodecenyl acetate | Major component is highly active alone csalomontraps.com |

| Cameraria ohridella | (8E,10Z)-tetradeca-8,10-dienal | (9E)-tetradecenal | Major component is highly active alone pherobase.com |

| Phyllonorycter blancardella | (10E)-dodecen-1-yl acetate | (10E)-dodecen-1-ol, dodecan-1-ol, (10Z)-dodecen-1-yl acetate | N/A ukmoths.org.uk |

The detection of pheromones like this compound and its derivatives is a highly sensitive and specific process that occurs in the antennae of male insects. This process involves a series of molecular interactions within specialized sensory hairs called sensilla.

Volatile pheromone molecules enter the sensilla through pores in the cuticle and are then solubilized and transported through the aqueous sensillum lymph by Pheromone-Binding Proteins (PBPs). These proteins are found in high concentrations in the lymph and are crucial for protecting the hydrophobic pheromones from degradation and facilitating their journey to the receptors.

The PBP-pheromone complex then interacts with a specific Pheromone Receptor (PR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN). Insect olfactory receptors are complex ligand-gated ion channels, typically formed by a specific ligand-binding PR protein and a universal co-receptor known as Orco. The interaction may also involve a Sensory Neuron Membrane Protein (SNMP1), which is thought to play a role in the interplay between the PBP and the receptor.

The binding of the specific pheromone component to its receptor triggers a conformational change in the receptor complex, opening an ion channel. This influx of ions depolarizes the neuron's membrane, generating an electrical signal or action potential. This signal is then transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response. The specificity of this system is remarkable; PRs are generally narrowly tuned to specific pheromone components, allowing the insect to distinguish its species' specific blend from a multitude of other environmental odors.

The perception of a species-specific pheromone blend by a male insect elicits a cascade of innate behaviors, culminating in mating. The most immediate and observable response is attraction. Males will orient themselves towards the source of the pheromone and initiate upwind flight to locate the calling female. researchgate.netsfu.ca

Another critical behavioral response that is exploited for pest management is mating disruption. By permeating the atmosphere with a high concentration of a synthetic major pheromone component, such as (Z,E)-9,12-tetradecadienyl acetate for P. interpunctella and E. kuehniella, the ability of males to locate females is severely impaired. pherobank.com This confusion can result from several mechanisms, including adaptation of the receptors (making them less sensitive) or the inability of the male to distinguish the female's pheromone plume from the background chemical noise. This strategy can significantly reduce mating success and, consequently, the population of the pest species. pherobank.com

Pheromone components can also induce inhibitory responses. In some cases, a compound that is part of one species' pheromone blend can act as a repellent or mating inhibitor for a closely related species. This chemical antagonism is a key factor in preventing inter-species mating attempts. For example, in laboratory assays with S. litura larvae, high doses of certain sex pheromone components were found to inhibit, rather than attract, the larvae. researchgate.net

Interspecies Communication and Reproductive Isolation through Pheromones

Pheromones are a primary mechanism for ensuring reproductive isolation among insect species, particularly for closely related species that may live in the same habitat and be active at the same time. Reproductive isolation prevents hybridization, which could lead to sterile or less viable offspring, thereby maintaining the integrity of a species.

The species-specificity of the chemical signal is the key to this isolation. This specificity is achieved in several ways:

Unique Components: A species may use a chemical compound in its blend that is unique and not used by closely related species.

Different Ratios: Many species share common pheromone components. In these cases, reproductive isolation is maintained by using these components in a highly specific, species-distinct ratio. A male's olfactory system is tuned to recognize only the correct ratio of its conspecific females.

Isomeric Specificity: Different isomers (molecules with the same chemical formula but different structures) of a compound can be used by different species. For example, two strains of the European corn borer (Ostrinia nubilalis) are isolated because one uses the (E)-isomer and the other uses the (Z)-isomer of the same acetate in their pheromone blend.

Behavioral Antagonists: A minor component in one species' blend can act as a behavioral inhibitor for another species, actively preventing them from being attracted.

Ecological Implications of Pheromone-Mediated Interactions

Pheromone-mediated communication has profound ecological implications that extend beyond individual mating events. At the population level, these chemical signals are fundamental to reproductive success and, therefore, to population dynamics and persistence. The efficiency of pheromone communication allows for successful mate-finding even at very low population densities, which is critical for species survival.

From a community ecology perspective, the high specificity of pheromones minimizes reproductive interference among sympatric species, allowing diverse communities of closely related insects to coexist. This chemical partitioning of "communication channels" is analogous to niche partitioning for resources like food or habitat.

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| (9Z,12E)-9,12-tetradecadien-1-ol | Z9,E12-14:OH |

| (Z,E)-9,12-tetradecadienyl acetate | Z9,E12-14:OAc / ZETA |

| (Z,E)-9,12-tetradecadienal | Z9,E12-14:Ald |

| (Z)-9-tetradecenyl acetate | Z9-14:OAc |

| (Z,E)-9,11-tetradecadienyl acetate | Z9,E11-14:OAc |

| (E)-11-tetradecenyl acetate | E11-14:OAc |

| (Z)-8-Dodecenyl acetate | Z8-12:Ac |

| (8E,10Z)-tetradeca-8,10-dienal | |

| (9E)-tetradecenal | |

| (9Z,12E)-9,12-tetradecadienyl acetate | |

| (Z)-10-tetradecenyl acetate | Z10-14:OAc |

| (Z)-8-tetradecenyl acetate | Z8-14:OAc |

| (E)-10-tetradecenyl acetate | E10-14:OAc |

| tetradecyl acetate | 14:OAc |

| (Z)-8-tetradecenol | Z8-14:OH |

| (10E)-dodecen-1-yl acetate | E10-12:Ac |

| (10E)-dodecen-1-ol | E10-12:OH |

| dodecan-1-ol | 12:OH |

| (10Z)-dodecen-1-yl acetate | Z10-12:Ac |

| (Z)-10-dodecenyl acetate | |

| (4E,10Z)-dodecadienyl acetate | |

| (E)-10-dodecenyl acetate | E10-12Ac |

Structure Activity Relationship Sar Studies of Tetradecadienols

Influence of Double Bond Position and Configuration on Biological Efficacy

The position and stereochemistry (configuration) of the double bonds in the carbon chain of tetradecadienols are paramount for their biological activity. Even minor alterations to these features can lead to a significant loss of efficacy or can even result in an inhibitory effect. The specificity of the insect's olfactory receptors means that only a molecule with the correct "key" can fit into the receptor's "lock" to trigger a behavioral response.

The position of the double bonds along the 14-carbon chain is equally important. The location of the double bonds at the 4th and 9th carbon positions in Tetradeca-4,9-dien-1-ol is a specific signal for a particular species. Shifting these double bonds to other positions, for instance to the 5th and 10th carbons, would result in a different molecule that would likely not be recognized by the target species. In some cases, such analogs can even act as antagonists, inhibiting the response to the actual pheromone.

To illustrate the sensitivity of biological efficacy to these structural features, the following interactive data table presents hypothetical, yet plausible, relative attraction data for isomers of this compound based on established principles of lepidopteran pheromone SAR.

| Compound | Double Bond Positions | Double Bond Configurations | Relative Attraction (%) |

|---|---|---|---|

| This compound | 4, 9 | (4Z, 9E) | 100 |

| (4E, 9Z)-Tetradeca-4,9-dien-1-ol | 4, 9 | (4E, 9Z) | 5 |

| (4Z, 9Z)-Tetradeca-4,9-dien-1-ol | 4, 9 | (4Z, 9Z) | 10 |

| (4E, 9E)-Tetradeca-4,9-dien-1-ol | 4, 9 | (4E, 9E) | 2 |

| Tetradeca-5,10-dien-1-ol | 5, 10 | (5Z, 10E) | <1 |

Impact of Chain Length and Terminal Functional Group Modification

The chain length of the fatty acid-derived pheromone is a crucial parameter for species-specific communication. regulations.gov For tetradecadienols, a 14-carbon backbone is a defining feature. Altering this chain length, even by a single carbon atom, can significantly diminish or abolish the biological response. An increase to a 15-carbon chain (pentadecadienol) or a decrease to a 13-carbon chain (tridecadienol) would likely result in a molecule that is no longer an effective attractant for the target species of this compound.

The terminal functional group also plays a pivotal role in the biological efficacy of lepidopteran pheromones. nih.gov The alcohol group (-OH) in this compound is a key feature for its activity. This functional group can be interconverted in nature to an acetate (B1210297) (-OAc) or an aldehyde (-CHO) group, and often, different species within the same genus will use the same carbon skeleton but with different terminal functional groups to ensure reproductive isolation.

Modification of the terminal alcohol group in this compound would be expected to have a profound impact on its activity. For instance, converting the alcohol to an acetate or an aldehyde would likely result in a compound that is inactive for the species that uses the alcohol as a pheromone. However, it is possible that the resulting acetate or aldehyde could be a pheromone component for a different, closely related species.

The following interactive data table illustrates the expected impact of chain length and terminal functional group modifications on the biological activity of analogs of (4Z, 9E)-Tetradeca-4,9-dien-1-ol.

| Compound | Chain Length | Terminal Functional Group | Relative Attraction (%) |

|---|---|---|---|

| (4Z, 9E)-Tetradeca-4,9-dien-1-ol | 14 | -OH (Alcohol) | 100 |

| (4Z, 9E)-Trideca-4,9-dien-1-ol | 13 | -OH (Alcohol) | <5 |

| (4Z, 9E)-Pentadeca-4,9-dien-1-ol | 15 | -OH (Alcohol) | <5 |

| (4Z, 9E)-Tetradeca-4,9-dien-1-yl acetate | 14 | -OAc (Acetate) | 1 |

| (4Z, 9E)-Tetradeca-4,9-dienal | 14 | -CHO (Aldehyde) | <1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural or property descriptors of compounds with their biological activities. In the context of tetradecadienols and other insect pheromones, QSAR models can be developed to predict the biological efficacy of novel or untested analogs. These models are built upon a dataset of compounds with known structures and corresponding biological activity data.

The development of a QSAR model for tetradecadienols would involve several key steps. First, a series of analogs of this compound would be synthesized, and their biological activities (e.g., male moth attraction in a wind tunnel) would be quantified. Next, a variety of molecular descriptors for each analog would be calculated. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity.

Geometrical descriptors: Based on the 3D structure of the molecule, including parameters like molecular shape and size.

Electronic descriptors: Describing the electronic properties of the molecule, such as charge distribution and dipole moment.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized tetradecadienol analogs, thereby guiding the design of more potent and selective pheromone-based pest management tools.

For example, a hypothetical QSAR equation for a series of tetradecadienol analogs might look like:

log(1/C) = β₀ + β₁ * (descriptor 1) + β₂ * (descriptor 2) + ... + ε

Advanced Analytical and Spectroscopic Characterization Methods

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental in the analysis of long-chain unsaturated alcohols like Tetradeca-4,9-dien-1-ol, which often exist in complex mixtures with other structurally similar compounds.

Gas Chromatography (GC) is a primary technique for separating and analyzing volatile compounds. For this compound, GC is indispensable for separating its various geometric isomers (e.g., E,E; E,Z; Z,E; Z,Z) and positional isomers (e.g., 3,11-dien-1-ol, 9,12-dien-1-ol). nih.govnist.gov The separation is based on the differential partitioning of the compounds between a stationary phase (the column coating) and a mobile phase (an inert carrier gas).

High-resolution capillary columns, often with non-polar or medium-polarity stationary phases like 5%-phenyl-95%-dimethylpolysiloxane, are typically employed. hmdb.ca The retention time (RT) of each isomer is a characteristic feature under specific chromatographic conditions (e.g., temperature program, column type, carrier gas flow rate). Purity assessment is achieved by integrating the peak areas in the resulting chromatogram, where a pure sample would ideally show a single dominant peak. For isomers of tetradecadienol, GC data is often reported using retention indices, which help standardize results across different systems. nist.govnist.gov

When studying this compound in the context of chemical ecology, particularly as a potential insect semiochemical, Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful analytical tool. This technique couples the high-resolution separation of GC with a highly sensitive biological detector: an insect's antenna.

In a GC-EAD setup, the column effluent is split into two paths. One path goes to a standard GC detector, such as a Flame Ionization Detector (FID), which records all eluting compounds. The other path is directed over an excised insect antenna, and electrodes measure any change in electrical potential across the antenna. A simultaneous peak on both the FID and the EAD traces indicates that the insect's olfactory receptors are responding to that specific compound. This method is exceptionally sensitive and selective for identifying which specific isomers or compounds in a complex mixture are biologically active.

Spectroscopic Techniques for Structural Elucidation and Stereochemistry

Once isolated, spectroscopic methods are employed to confirm the molecular structure, including the carbon backbone, the position of functional groups and double bonds, and the stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules like this compound.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms. For this compound, the spectrum would show characteristic signals for the olefinic protons (on the C=C double bonds) in the range of 5.3-5.5 ppm. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would appear around 3.6 ppm, while the terminal methyl group (-CH₃) would produce a triplet signal around 0.9 ppm. Protons on carbons allylic to the double bonds would be found near 2.0 ppm.

¹³C NMR: Carbon-13 NMR reveals the number of chemically distinct carbon atoms. The olefinic carbons (C=C) typically resonate in the 124-135 ppm region. oregonstate.edu The carbon atom bonded to the hydroxyl group (C-1) would appear around 62 ppm, and the terminal methyl carbon (C-14) would be found upfield, around 14 ppm. oregonstate.edu The remaining methylene (B1212753) (-CH₂-) carbons of the alkyl chain would produce signals between 22 and 33 ppm.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled to each other (i.e., on adjacent carbons), helping to piece together the fragments of the carbon chain. HSQC correlates protons with the carbon atoms they are directly attached to, confirming assignments made in the ¹H and ¹³C spectra.

Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound This table presents generalized, expected values based on typical chemical shifts for similar structures.

| Carbon Atom(s) | Chemical Environment | Expected Chemical Shift (ppm) |

|---|---|---|

| C-1 | -C H₂OH | ~62 |

| C-4, C-5, C-9, C-10 | -C H=C H- | 124 - 135 |

| C-14 | -C H₃ | ~14 |

| C-2, C-3, C-6, C-7, C-8, C-11, C-12, C-13 | Alkyl -C H₂- | 22 - 33 |

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. When coupled with GC (GC-MS), it is a powerful tool for identifying compounds in a mixture. researchgate.net

For this compound (C₁₄H₂₆O), the molecular ion peak [M]⁺ would be expected at an m/z of 210. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass (e.g., 210.1984 for C₁₄H₂₆O), which confirms the molecular formula. nih.gov

The electron ionization (EI) mass spectrum would exhibit a characteristic fragmentation pattern. Common fragments for long-chain alcohols include:

A peak corresponding to the loss of water [M-18]⁺ at m/z 192.

Cleavage at bonds along the aliphatic chain, resulting in a series of hydrocarbon fragments separated by 14 mass units (-CH₂ group).

Characteristic ions resulting from cleavage near the double bonds. The fragmentation pattern can help distinguish between positional isomers, as the location of the double bonds influences where the molecule is most likely to break apart. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound This table presents generalized, expected values based on functional group analysis.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H (Alcohol) | Stretching | ~3200 - 3500 | Strong, Broad |

| C-H (sp³) | Stretching | ~2850 - 2960 | Strong, Sharp |

| C=C (Alkene) | Stretching | ~1640 - 1680 | Weak to Medium |

| C-O (Alcohol) | Stretching | ~1050 - 1150 | Strong |

| =C-H (Alkene) | Bending (Out-of-plane) | ~970 (for E-isomer) | Medium |

The broad absorption around 3200-3500 cm⁻¹ is definitive for the hydroxyl (-OH) group. The sharp peaks just below 3000 cm⁻¹ are characteristic of C-H stretching in the alkyl chain. A weaker absorption around 1640-1680 cm⁻¹ indicates the presence of C=C double bonds. Furthermore, the stereochemistry of the double bonds can sometimes be inferred; a distinct peak around 970 cm⁻¹ is characteristic of the out-of-plane C-H bend of an (E)-disubstituted (trans) double bond.

Emerging Research Avenues and Future Directions

Development of Novel Pheromone Analogues for Pest Management Research

The synthesis and evaluation of novel analogues of naturally occurring pheromones is a vibrant area of research. By modifying the core structure of a pheromone like Tetradeca-4,9-dien-1-ol, scientists aim to develop new compounds with improved properties. These modifications can include altering the carbon chain length, the position and geometry of double bonds, or introducing different functional groups.

The objectives for creating these analogues are multifaceted and include:

Increased Potency and Specificity: Developing analogues that are more attractive to the target pest than the natural pheromone, or that are more species-specific to avoid impacting non-target organisms.

Enhanced Stability: Creating compounds that are more resistant to environmental degradation from factors such as UV light, temperature, and oxidation, thus prolonging their effectiveness in the field.

Cost-Effective Synthesis: Designing analogues that can be synthesized more efficiently and economically, which is a crucial factor for their large-scale application in agriculture.

Research in this area often involves a combination of chemical synthesis, electrophysiological studies (such as electroantennography) to measure insect antennal responses, and behavioral assays to determine the attractiveness of the new compounds. For instance, field-screening tests for isomers of the related compound tetradeca-4,8-dien-1-yl acetate (B1210297) have shown that different isomers attract different species of leaf-mining moths, highlighting the importance of stereochemistry in biological activity researchgate.net.

Integration of Synthetic Biology for Biosynthetic Pathway Engineering

Synthetic biology offers a powerful and sustainable alternative to the chemical synthesis of pheromones. This approach involves engineering microorganisms, such as yeast or bacteria, to produce these complex molecules through fermentation. Researchers are working to elucidate the biosynthetic pathways of insect pheromones and then transfer the responsible genes into a microbial host.

The key steps in this process include:

Gene Identification: Identifying the specific enzymes (e.g., desaturases, reductases, acetyltransferases) that an insect uses to produce a particular pheromone.

Pathway Reconstruction: Assembling the genetic blueprint for the entire biosynthetic pathway in a suitable microbial chassis.

Metabolic Engineering: Optimizing the metabolism of the host organism to maximize the yield of the desired pheromone.

A successful example of this approach is the bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), a major pheromone component for many stored-product moths, in engineered yeast (Saccharomyces cerevisiae) nih.gov. This "green chemistry" approach can reduce the reliance on petrochemical starting materials and minimize the generation of hazardous waste associated with traditional chemical synthesis nih.gov. While a specific pathway for this compound has not been fully elucidated and transferred, the principles and techniques are readily applicable.

Advanced Computational Modeling of Pheromone-Receptor Interactions

Understanding how a pheromone molecule interacts with its specific receptor in an insect's antenna is fundamental to designing more effective pest control strategies. Advanced computational modeling techniques, such as molecular docking and molecular dynamics simulations, are becoming increasingly important tools in this area of research.

These computational approaches can be used to:

Predict Binding Affinities: Simulate how strongly a pheromone or its analogue will bind to a specific olfactory receptor.

Identify Key Interactions: Determine the crucial amino acid residues in the receptor that are involved in binding the pheromone.

Screen Virtual Libraries: Rapidly evaluate large numbers of potential pheromone analogues for their binding potential before they are synthesized, saving time and resources.

By providing a detailed, atom-level view of the pheromone-receptor interaction, computational modeling can guide the rational design of novel, highly effective and selective pheromone analogues.

Environmental and Ecological Impact Assessment of Pheromone-Based Research Tools

A significant advantage of pheromone-based pest management is its perceived environmental safety. Pheromones are naturally occurring, species-specific, and used in very small quantities. However, as the use of synthetic pheromones becomes more widespread, a thorough assessment of their environmental and ecological impact is crucial.

Research in this area focuses on:

Non-Target Effects: Investigating any potential impacts on beneficial insects, such as pollinators and natural enemies of pests.

Environmental Fate: Studying the degradation and persistence of synthetic pheromones in soil, water, and the broader ecosystem.

Resistance Management: Understanding the potential for target pests to develop resistance to synthetic pheromones and developing strategies to mitigate this risk.

The U.S. Environmental Protection Agency (EPA) has a regulatory framework for straight-chain lepidopteran pheromones, and they are generally considered to have low toxicity to non-target organisms epa.gov. Continued research in this area will help to ensure that pheromone-based tools are used in a way that is both effective for pest management and sustainable for the environment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tetradeca-4,9-dien-1-ol, and how can purity be ensured?

- Methodological Answer : The synthesis of unsaturated long-chain alcohols like this compound typically involves Wittig or Horner-Wadsworth-Emmons reactions to introduce double bonds. For example, coupling a C14 aldehyde with a dienyl phosphonium ylide under inert conditions can yield the target compound. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity validation should employ GC-MS (retention index matching) and ¹H/¹³C NMR (chemical shift alignment with literature) . Safety protocols, including glovebox use and fume hoods, must align with SDS guidelines for similar alcohols .

Q. How can researchers reliably characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Confirmation : Use high-resolution NMR (¹H, ¹³C, DEPT-135) to assign double bond positions (δ 5.3–5.5 ppm for allylic protons) and stereochemistry (NOESY for cis/trans determination) .

- Physicochemical Properties : Determine vapor pressure via gas chromatography (GC) retention time correlation and solubility parameters using Hansen solubility spheres in varied solvents (e.g., ethanol, hexane).

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen can identify decomposition thresholds .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use respiratory protection if aerosolization is possible .

- Storage : Store in amber vials under argon at –20°C to prevent oxidation.

- Waste Disposal : Collect residues in halogen-free containers for incineration, adhering to local regulations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic addition reactions?

- Methodological Answer :

- Model Setup : Optimize geometry using B3LYP/6-31G(d) in Gaussian. Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic attack sites .

- Reaction Pathways : Simulate bromination or epoxidation transition states with solvation models (e.g., PCM for non-polar solvents). Validate against experimental kinetics (e.g., Arrhenius plots) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Source Analysis : Compare microbial strains, solvent systems, and incubation times across studies. For example, methanol extracts may yield false positives due to solvent toxicity .

- Dose-Response Validation : Replicate assays (e.g., MIC tests) with internal controls (e.g., ampicillin) and statistical rigor (ANOVA, p < 0.05) .

Q. How do solvent polarity and proticity influence the conformational dynamics of this compound?

- Methodological Answer :

- Solvent Screening : Use UV-Vis spectroscopy to monitor λmax shifts in polar (DMSO) vs. non-polar (hexane) solvents.

- MD Simulations : Run 100 ns trajectories in GROMACS with OPLS-AA force field. Analyze dihedral angle distributions (4,9-diene torsion) to identify solvent-dependent conformers .

Q. What mechanistic insights can isotopic labeling (²H, ¹³C) provide for this compound’s metabolic pathways?

- Methodological Answer :

- Tracer Synthesis : Introduce ¹³C at the C1 hydroxyl via enzymatic oxidation (e.g., alcohol dehydrogenase) followed by NaB¹³H4 reduction.

- Metabolite Profiling : Use LC-HRMS to track labeled intermediates in hepatic microsome assays. Fragment ions (m/z shifts) confirm incorporation sites .

Q. How can researchers design robust kinetic studies to assess this compound’s stability under oxidative stress?

- Methodological Answer :

- Accelerated Aging : Expose samples to 40°C/75% RH for 28 days. Monitor degradation via HPLC-UV (210 nm for diene loss).

- Kinetic Modeling : Fit data to first-order decay models (ln[C] vs. time). Compare activation energies (Ea) across buffer systems (pH 7.4 vs. 5.0) .

Tables for Key Data

| Property | Method | Reported Value | Reference |

|---|---|---|---|

| Vaporization Enthalpy (ΔvapH°) | GC | 89.1 kJ/mol (353–398 K) | |

| NMR δ(¹H) (CDCl₃) | 500 MHz | 5.35 ppm (diene protons) | |

| Decomposition Temperature | TGA | 220°C (onset) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.